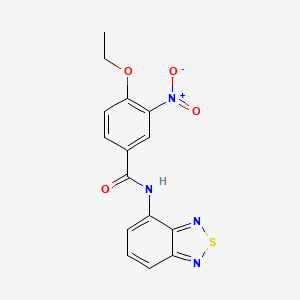

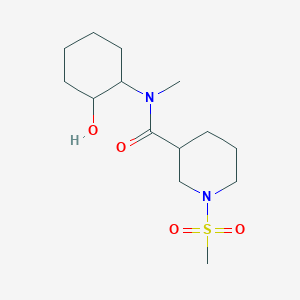

N-2,1,3-benzothiadiazol-4-yl-4-ethoxy-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-2,1,3-benzothiadiazol-4-yl-4-ethoxy-3-nitrobenzamide" belongs to a class of heterocyclic compounds with potential significance in various chemical and biological applications. It's part of a broader category of benzothiadiazole derivatives, known for their diverse chemical and physical properties.

Synthesis Analysis

- The synthesis of similar heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the process of benzoylation, indicating a possible route for synthesizing our compound of interest as well (Prabukanthan et al., 2020).

Molecular Structure Analysis

- Gas chromatographic mass spectrometry and single crystal X-ray diffraction have been utilized in analyzing the molecular structure of similar benzothiadiazole derivatives. These methods confirm the molecular ion peaks and crystal systems of these compounds (Prabukanthan et al., 2020).

Chemical Reactions and Properties

- Compounds like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide have been synthesized and characterized, showcasing the potential for metal-catalyzed C-H bond functionalization reactions in similar benzothiadiazole compounds (Al Mamari et al., 2019).

Physical Properties Analysis

- The physical properties of benzothiadiazole derivatives can be analyzed through methods like FT-IR, NMR, and thermal analysis. These methods help in understanding the stability, vibrational modes, and thermal behavior of these compounds (Prabukanthan et al., 2020).

Chemical Properties Analysis

- Chemical properties such as optical band gaps, absorbance bands, and reactivity can be studied using UV-NIR spectroscopy, providing insights into the electronic properties of these compounds (Prabukanthan et al., 2020).

科学的研究の応用

Development of Quality Control Methods

The synthesis of N-2,1,3-benzothiadiazol derivatives, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, has demonstrated significant anticonvulsive activity. Quality control methods have been developed for these compounds, focusing on identification, determination of impurities, and quantitative determination. These methods include IR, UV, and 1H NMR spectroscopy, alongside thin-layer chromatography for impurity determination and absorption spectrophotometry for quantitative analysis. This research underlines the compound's potential for further preclinical studies and emphasizes the importance of quality control in the development of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Synthesis and Biological Activities

Research into benzothiazole derivatives has highlighted their importance in heterocyclic chemistry due to potent biological activities. One study synthesized methoxy substituted benzothiazole derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa, showcasing the potential of these compounds in addressing antimicrobial resistance. This work contributes to the understanding of benzothiazole derivatives' chemical properties and their implications for developing new antimicrobial agents (Gupta, 2018).

Advanced Heterocyclic Compound Analysis

N-2,1,3-benzothiadiazol derivatives have been explored for their optical, thermal, and biological properties, including their potential for nonlinear optical (NLO) applications. For instance, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits significant stability up to 160°C, antibacterial and antifungal activities, and enhanced second harmonic generation (SHG) efficiency, indicating its utility in various scientific and industrial applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Nitric Oxide Release Studies

The nitro derivatives of 2,1,3-benzothiadiazole 1-oxides have shown promising results in the release of nitric oxide, a critical molecule in various physiological processes. A study developed a one-pot synthesis for these derivatives and found a high in vitro nitric oxide release, suggesting the potential for medical applications, including as therapeutic agents (Konstantinova, Knyazeva, Gatilov, Zlotin, & Rakitin, 2018).

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c1-2-23-13-7-6-9(8-12(13)19(21)22)15(20)16-10-4-3-5-11-14(10)18-24-17-11/h3-8H,2H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBGDBKGGANZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)